![molecular formula C9H9N3O B1478542 8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol CAS No. 2098023-86-8](/img/structure/B1478542.png)
8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol
Übersicht
Beschreibung
Synthesis Analysis
Based on the information available, the synthesis of similar compounds has been achieved through various methods. For instance, new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group have been synthesized . The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound 8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol is involved in various synthetic pathways leading to the creation of biologically active molecules. For instance, its derivatives have shown significant antimicrobial activity against both gram-positive and gram-negative bacteria. These findings suggest its potential use in developing new antimicrobial agents (Zaki, Sayed, & Elroby, 2016). Moreover, the exploration of unconquered chemical space has highlighted the relevance of such compounds in expanding the boundaries of medicinal chemistry and material science (Thorimbert, Botuha, & Passador, 2018).
Multi-component Reactions
The compound also serves as a key intermediate in multi-component reactions, leading to the synthesis of bis(pyrazolyl)methanes, which are noted for their range of biological activities and utility as chelating agents (Sadeghpour & Olyaei, 2021). This underscores the versatility of 8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol in synthesizing compounds with potential therapeutic and industrial applications.
Antimicrobial and Antitumor Activities
Additionally, derivatives of this compound have been synthesized and evaluated for their antibacterial activities, showing promising results against a spectrum of bacterial strains. This highlights its potential in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007). Also, its incorporation into novel chemical structures has been explored for antitumor activities, providing a foundation for future anticancer research (Paronikyan et al., 2016).
Chemical Diversity and Drug Development
The exploration of chemical space through the synthesis of novel compounds containing the 8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol moiety has contributed significantly to medicinal chemistry, offering pathways to develop drugs with enhanced efficacy and specificity (Rimaz et al., 2017).
Wirkmechanismus
For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . These compounds have shown significant cytotoxic activities against various cancer cell lines .
The interaction of these compounds with CDK2 leads to the inhibition of the kinase’s activity, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . This is an example of how such compounds can interact with their targets to bring about a therapeutic effect.
The biochemical pathways affected by these compounds primarily involve cell cycle regulation and apoptosis. By inhibiting CDK2, these compounds prevent the progression of the cell cycle from the G1 phase to the S phase, thereby halting cell proliferation .
Eigenschaften
IUPAC Name |
7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6,9-trien-12-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-8-6-2-1-3-7(6)11-12(8)5-4-10-9/h4-5H,1-3H2,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIIBCXLLMFGRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=O)NC=CN3N=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.